1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The thienyl group is then introduced via a thiolation reaction, followed by the acetylation of the resulting compound. Finally, the tetrahydroquinoline moiety is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and thiolation steps, as well as the development of more efficient catalysts for the acetylation and nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo[4,3-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various acyl or alkyl derivatives.
Scientific Research Applications
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application, but may include inhibition of key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in the development of energetic materials due to their high thermal stability and detonation performance.
Uniqueness
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of a triazolo[4,3-b]pyridazine core with a thienyl group and a tetrahydroquinoline moiety. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS2/c26-19(24-11-3-6-14-5-1-2-7-16(14)24)13-28-20-22-21-18-10-9-15(23-25(18)20)17-8-4-12-27-17/h1-2,4-5,7-10,12H,3,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZMBSLRLCWQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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